3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-ethyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5S/c1-2-22-12-11(20-21-22)13(19-8-18-12)23-7-9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDYPOSMNJUVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then subjected to cyclization with a suitable amidine derivative to form the pyrimidine ring.
Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the triazolopyrimidine core through an alkylation reaction using an ethyl halide.
Introduction of the 4-(Trifluoromethyl)benzylthio Group: Finally, the 4-(trifluoromethyl)benzylthio group is introduced at the 7-position through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrimidine rings, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives, including 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, in anticancer research. The compound’s structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific enzymes or pathways that are crucial for tumor growth. For instance, similar compounds have shown efficacy against human cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
- Case Studies : In a recent investigation, several derivatives of triazolo-pyrimidines were synthesized and tested for their antiproliferative activity against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Some derivatives exhibited significant cytotoxic effects, leading to their selection for further testing in the National Cancer Institute's NCI-60 screening program .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3b | A375 | 10.5 | High |
| 4b | DU145 | 8.2 | Moderate |
| 2b | MCF-7 | 12.0 | High |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes related to cancer progression. For instance, it has been shown to inhibit carbonic anhydrase activity, which is implicated in tumor growth and metastasis . This inhibition can disrupt the pH regulation within tumors, making them more susceptible to treatment.
Antimicrobial Properties
Beyond its anticancer potential, triazolo-pyrimidine derivatives have shown promise in antimicrobial applications. Research indicates that these compounds can exhibit inhibitory effects against various bacterial strains and fungi due to their ability to disrupt cellular processes .
Central Nervous System Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Position 3 Modifications
- Ethyl group (target compound): Balances metabolic stability and steric hindrance, as seen in 3-ethyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .
- Benzyl group : Common in analogs like VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio derivative), which shows NADPH oxidase inhibition but may suffer from faster metabolism .
- Fluorobenzyl group : In 3-(4-fluorobenzyl)-7-morpholinyl analogs, fluorine enhances metabolic stability while maintaining activity .
Position 7 Modifications
- (4-(CF₃)benzyl)thio (target compound): The CF₃ group increases lipophilicity (logP ~3.5 estimated) and electronic effects, favoring membrane permeability and target binding .
- Morpholinyl or piperazinyl : Improve water solubility (e.g., 3-(4-fluorophenyl)-7-(piperazinyl) hydrochloride, solubility >10 mg/mL) but may reduce potency due to decreased lipophilicity .
- Benzoxazolylthio (VAS2870): Demonstrates moderate NADPH oxidase inhibition (IC₅₀ ~1 µM) but poor aqueous solubility .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Ethyl at position 3 may reduce oxidative metabolism compared to benzyl groups, as seen in preclinical studies .
- Synthetic Accessibility : The benzylthio group is synthetically tractable via thiol-displacement reactions, similar to methods in and .
Research Findings and Implications
- NADPH Oxidase Inhibition : The CF₃ group in the target compound may enhance potency over VAS2870 by strengthening hydrophobic interactions with enzyme active sites .
- Anticancer Potential: Structural analogs with fluorinated benzyl groups (e.g., 3-(4-fluorobenzyl)-7-morpholinyl) show GI₅₀ values of ~5 µM in HCT-116 cells, suggesting the target compound could exhibit similar or improved activity .
- Limitations : High lipophilicity may lead to solubility challenges, necessitating formulation optimization for in vivo studies .
Biological Activity
The compound 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅F₃N₄S
- Molecular Weight : 360.37 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of compounds.
Antitumor Activity
Research indicates that triazolopyrimidine derivatives exhibit potent antitumor activities. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound likely interferes with DNA synthesis and cellular proliferation by targeting specific kinases involved in cell cycle regulation.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit IC₅₀ values in the low micromolar range against several cancer types, including leukemia and breast cancer .
Antiviral Activity
Triazolopyrimidine derivatives have also been investigated for their antiviral properties. The compound's structure suggests potential efficacy against viral infections:
- Mechanism : It may inhibit viral replication by targeting viral polymerases or proteases.
- Findings : Preliminary studies suggest activity against RNA viruses, with some derivatives showing significant inhibition in cell-based assays .
Anti-inflammatory and Antimicrobial Properties
The biological profile of this compound extends to anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound's derivatives have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial action .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study on similar triazolopyrimidine derivatives showed IC₅₀ values ranging from 0.5 to 10 μM against various cancer cell lines, with specific focus on leukemia cells (HL-60) showing an IC₅₀ of 6.62 μM .
- Antiviral Screening : Compounds structurally related to this compound were tested against H5N1 and SARS-CoV-2 viruses, revealing promising antiviral activity with IC₅₀ values below 10 μM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : Start with a 7-chloro-triazolopyrimidine precursor (e.g., 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine) and react it with 4-(trifluoromethyl)benzylthiol under basic conditions (e.g., K₂CO₃ in acetonitrile or DMF). Heating at 60–80°C for 4–6 hours typically yields the target compound .
- Catalytic cross-coupling : Use Pd(PPh₃)₂Cl₂ as a catalyst with organotin or organoboron reagents (e.g., tributyl(4-(trifluoromethyl)benzylthio)tin) in DMF at 80°C for 4 hours .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group at N3, benzylthio at C7) and trifluoromethyl resonance .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-Purity : Use C18 columns with acetonitrile/water gradients to ensure ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate adenosine receptor binding affinity?
- Methodology :
- Substituent Variation : Modify the 3-ethyl group (e.g., benzyl, phenethyl) and 7-benzylthio moiety (e.g., fluorophenyl, methylbenzyl) to assess steric and electronic effects .
- Radioligand Binding Assays : Use bovine brain A₁/A₂ₐ receptors. Measure Ki values via competition assays with [³H]DPCPX (A₁) or [³H]CGS21680 (A₂ₐ). Example: 2-chlorobenzyl substituents at N3 enhance A₁ affinity (Ki < 50 nM) .
- Data Analysis : Correlate logP values (lipophilicity) with receptor selectivity using QSAR models.
Q. What strategies mitigate off-target effects when studying NADPH oxidase (NOX) inhibition?
- Experimental Design :
- Control Inhibitors : Compare with pan-NOX inhibitors (e.g., GKT137831) and isoform-specific tools (e.g., ML171 for NOX1) .
- Thiol Reactivity Assays : Pre-treat cell lysates with dithiothreitol (DTT) to test if inhibition is reversible (true enzymatic inhibition) vs. irreversible (thiol alkylation artifact) .
- Case Study : VAS2870, a triazolopyrimidine NOX inhibitor, exhibits off-target thiol modification; validate target engagement via genetic knockdown (siRNA) .
Q. How can contradictory data on biological activity (e.g., anticancer vs. pro-oxidant effects) be resolved?
- Approach :
- Dose-Response Profiling : Test compound concentrations across a wide range (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HepG2) to identify therapeutic windows .
- Mechanistic Studies : Measure ROS levels (DCFDA assay), mitochondrial dysfunction (JC-1 staining), and apoptosis (Annexin V/PI) to distinguish cytotoxic vs. redox-modulating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
